molecular formula C19H23NO5S B033051 4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid CAS No. 83949-32-0

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid

Cat. No. B033051
CAS RN: 83949-32-0
M. Wt: 377.5 g/mol
InChI Key: NQLZTDKDXBKUGY-UHFFFAOYSA-N
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Description

The compounds 4-Methylbenzene-1-sulfonic acid and 4-phenylpiperidine-4-carboxylic acid are significant due to their roles in synthetic chemistry and potential applications in material science and pharmaceuticals. Their synthesis, molecular structure, and properties are crucial for their application in these fields.

Synthesis Analysis

The synthesis of derivatives related to 4-Methylbenzene-1-sulfonic acid involves bromination, acidic hydrolysis, and oxidation processes, with an efficiency that makes it a valuable method for producing such compounds (Zheng, 2000). Furthermore, the preparation of sulfonated poly(ether ether ketone) demonstrates the synthesis of complex materials with pendant carboxyl groups, showing the versatility of sulfonation chemistry (Li et al., 2009).

Molecular Structure Analysis

Molecular structure and conformation studies reveal the existence of different conformers for sulfonamide derivatives, providing insight into their structural dynamics and potential reactivity (Petrov et al., 2008). The crystal structure of proton-transfer compounds of sulfosalicylic acid further illustrates the complex hydrogen-bonding and layered structures in these materials (Smith et al., 2005).

Chemical Reactions and Properties

Chemical reactions, including Friedel-Crafts alkylations and photoinduced electron transfer polymerization, highlight the reactivity of sulfonic acid derivatives and their utility in producing novel materials (Wilsdorf et al., 2013). The sulfonation and sulfation reactions of dihydroxybenzene derivatives further demonstrate the diverse chemical transformations possible with sulfonic acids (Cerfontain et al., 2010).

Physical Properties Analysis

The physical properties, including crystal structure and electrochemical behavior of metal sulfonate complexes, illustrate the potential of sulfonate derivatives in materials science and catalysis (Yang et al., 2003). These studies provide a foundation for understanding the interactions and stability of these compounds under various conditions.

Chemical Properties Analysis

Research on the chemical properties of sulfonated 1,2-dicyanobenzenes and their reactions reveals the synthetic versatility and potential applications of these compounds in organic synthesis and industrial chemistry (Negrimovsky et al., 1995).

Scientific Research Applications

Microbial Degradation of Chemicals

Polyfluoroalkyl chemicals, which include perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), are utilized in numerous industrial and commercial applications. The review emphasizes the microbial degradation of these chemicals in the environment, highlighting the breakdown of non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties into PFCAs and PFSAs, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). The paper also discusses the quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, half-lives of precursors, defluorination potential, and the identification of novel degradation intermediates and products (Liu & Avendaño, 2013).

Bioaccumulation of PFCAs

The research focuses on the bioaccumulation potential of perfluorinated acids, including PFCAs and PFASs, which are environmental contaminants. The study examines the structural and environmental behavior of these compounds and their bioaccumulation in wildlife, comparing them with persistent lipophilic compounds. It discusses the relationship between bioconcentration and bioaccumulation of perfluorinated acids and the fluorinated carbon chain length, highlighting that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to certain regulatory criteria (Conder et al., 2008).

Advanced Oxidation Processes for Degradation of Compounds

This paper presents a comprehensive review of advanced oxidation processes (AOPs) used for the treatment of acetaminophen (ACT) from aqueous media. It includes a detailed analysis of ACT by-products, their biotoxicity, and proposed degradation pathways. The review aims to contribute to enhancing the degradation of ACT by AOP systems, addressing the need for understanding the most reactive sites in the ACT molecule and the environmental impact of its by-products (Qutob et al., 2022).

Fluorinated Alternatives to PFCAs and PFSAs

This paper discusses the industrial transition to replace long-chain PFCAs and PFSAs and their precursors since 2000. It reviews information on fluorinated alternatives, their environmental releases, persistence, and exposure to biota and humans. The paper highlights the lack of accessible information about these chemicals, which hampers risk assessment and management. The review identifies data gaps and suggests future research directions for biodegradation studies, environmental monitoring, and ecotoxicological assessment of these chemicals (Wang et al., 2013).

properties

IUPAC Name

4-methylbenzenesulfonic acid;4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C7H8O3S/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,13H,6-9H2,(H,14,15);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLZTDKDXBKUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83949-32-0
Record name 4-Piperidinecarboxylic acid, 4-phenyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83949-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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